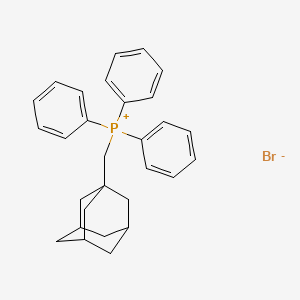
(Adamantan-1-ylmethyl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide is an organophosphorus compound that features an adamantane moiety attached to a triphenylphosphonium group, with bromide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide typically involves the reaction of adamantan-1-ylmethyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for (Adamantan-1-ylmethyl)triphenylphosphoniumbromide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Addition Reactions: The phosphonium group can engage in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving (Adamantan-1-ylmethyl)triphenylphosphoniumbromide include strong bases (e.g., sodium hydride) for deprotonation, and various nucleophiles (e.g., halides, alkoxides) for substitution reactions. Typical reaction conditions involve solvents like THF or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from reactions involving (Adamantan-1-ylmethyl)triphenylphosphoniumbromide depend on the specific reaction type. For example, substitution reactions with halides can yield different phosphonium salts, while oxidation reactions can produce phosphine oxides.
科学研究应用
(Adamantan-1-ylmethyl)triphenylphosphoniumbromide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
作用机制
The mechanism of action of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide involves its ability to form stable phosphonium ylides, which are key intermediates in Wittig reactions. These ylides can react with carbonyl compounds to form alkenes, a process that is widely used in organic synthesis. The adamantane moiety provides steric bulk, which can influence the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the adamantane moiety, making it less sterically hindered and potentially more reactive in certain reactions.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of an adamantane group, leading to different reactivity and applications.
Uniqueness
The uniqueness of (Adamantan-1-ylmethyl)triphenylphosphoniumbromide lies in its adamantane moiety, which imparts significant steric bulk and stability. This makes it particularly useful in reactions where steric hindrance can influence the outcome, such as in the formation of highly substituted alkenes in Wittig reactions .
属性
分子式 |
C29H32BrP |
|---|---|
分子量 |
491.4 g/mol |
IUPAC 名称 |
1-adamantylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C29H32P.BrH/c1-4-10-26(11-5-1)30(27-12-6-2-7-13-27,28-14-8-3-9-15-28)22-29-19-23-16-24(20-29)18-25(17-23)21-29;/h1-15,23-25H,16-22H2;1H/q+1;/p-1 |
InChI 键 |
DIVAPEOWCSENNN-UHFFFAOYSA-M |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)



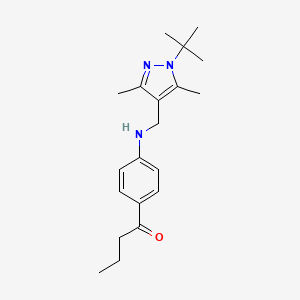
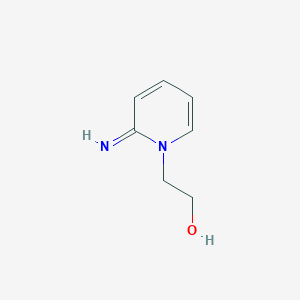
![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)

![1,4-Bis((E)-2-([1,1'-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine](/img/structure/B13101819.png)
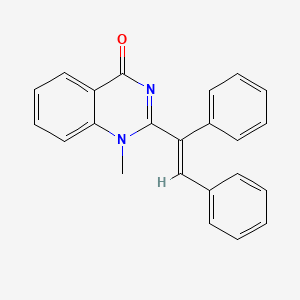
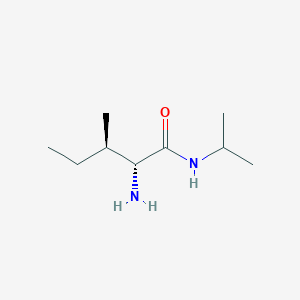
![(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13101836.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)
![2-Methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13101844.png)
